Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid

Catalog No.
S13305536
CAS No.
68219-15-8
M.F
C26H39N3O8
M. Wt
521.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)p...

CAS Number

68219-15-8

Product Name

Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid

IUPAC Name

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)pentane-1,5-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C26H39N3O8

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C20H31N3O.C6H8O7/c1-5-23(6-2)13-9-7-8-11-21-19-15-17(24-4)14-18-16(3)10-12-22-20(18)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h10,12,14-15,21H,5-9,11,13H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JLOODCFTJYDUJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid is an organic compound with the molecular formula C26H39N3O8 . It is a combination of two distinct chemical entities: a quinoline derivative and 2-hydroxypropane-1,2,3-tricarboxylic acid.

The compound consists of a quinoline core with a methoxy group at the 6-position and a methyl group at the 4-position. An amino group at the 8-position of the quinoline is connected to a pentyl chain, which is further substituted with a diethylamino group. The 2-hydroxypropane-1,2,3-tricarboxylic acid moiety is present as a separate entity in the compound.

For this compound are not directly provided in the search results, we can infer potential reactions based on its structural components:

  • Acid-base reactions: The compound contains both basic (amine groups) and acidic (carboxylic acid groups) functionalities, allowing for acid-base interactions.
  • Esterification: The carboxylic acid groups of the 2-hydroxypropane-1,2,3-tricarboxylic acid moiety can undergo esterification reactions with alcohols.
  • Nucleophilic substitution: The amine groups in the compound can act as nucleophiles in various organic reactions.
  • Oxidation-reduction reactions: The quinoline core may participate in redox reactions, particularly involving the nitrogen atom.

While specific biological activities for this compound are not directly mentioned in the search results, we can make some inferences based on its structural components:

  • Quinoline derivatives are known to exhibit various biological activities, including antimalarial, antibacterial, and anticancer properties.
  • The presence of the 2-hydroxypropane-1,2,3-tricarboxylic acid moiety may contribute to metal chelation properties, potentially affecting enzyme activities or cellular processes.
  • The diethylamino group could influence the compound's ability to cross biological membranes, potentially affecting its distribution in biological systems.

  • Preparation of the quinoline core with appropriate substituents.
  • Attachment of the pentyl chain to the 8-position of the quinoline.
  • Introduction of the diethylamino group at the end of the pentyl chain.
  • Combination with 2-hydroxypropane-1,2,3-tricarboxylic acid, possibly through an acid-base reaction or salt formation.

While specific applications for this compound are not mentioned in the search results, potential applications can be inferred based on its structural components:

  • Pharmaceutical research: The compound's complex structure and potential biological activities make it a candidate for drug discovery studies.
  • Chelation chemistry: The 2-hydroxypropane-1,2,3-tricarboxylic acid moiety could be useful in metal chelation applications.
  • Organic synthesis: The compound could serve as a building block or intermediate in the synthesis of more complex molecules.

  • Metal ion interactions: The carboxylic acid groups and the quinoline nitrogen could interact with metal ions.
  • Protein binding: The compound's diverse functional groups could allow for various interactions with proteins, potentially affecting biological processes.
  • Membrane interactions: The lipophilic quinoline core and the hydrophilic carboxylic acid groups could influence the compound's interaction with biological membranes.

Similar Compounds

While the search results do not provide direct comparisons, we can identify some structurally similar compounds:

  • N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)pentane-1,5-diamine: This compound shares the quinoline core and diethylamino-substituted pentyl chain but lacks the 2-hydroxypropane-1,2,3-tricarboxylic acid moiety .
  • Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine: This compound is similar but has a heptyl chain instead of a pentyl chain .
  • 2-hydroxypropane-1,2,3-tricarboxylic acid: This is the acid component of the compound, which is also known as citric acid .
  • 3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile: This compound shares the 2-hydroxypropane-1,2,3-tricarboxylic acid moiety but has a different heterocyclic core .

The uniqueness of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid lies in its combination of a substituted quinoline core with a diethylamino-terminated pentyl chain and the 2-hydroxypropane-1,2,3-tricarboxylic acid moiety. This unique structure likely confers distinct chemical and biological properties compared to similar compounds.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

521.27371521 g/mol

Monoisotopic Mass

521.27371521 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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